3-(1-哌啶基羰基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

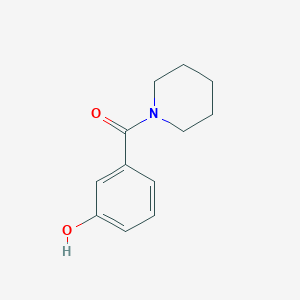

“3-(1-Piperidinylcarbonyl)phenol” is a chemical compound with the CAS Number: 15504-60-6 . It has a molecular weight of 205.26 and its IUPAC name is 3-(1-piperidinylcarbonyl)phenol .

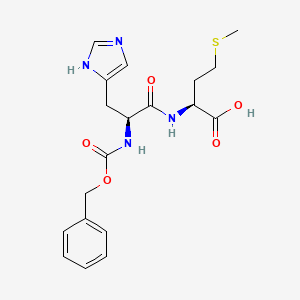

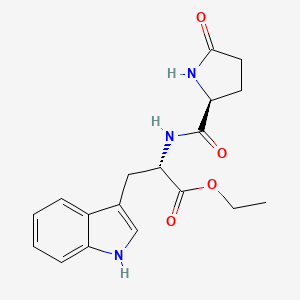

Molecular Structure Analysis

The molecular structure of “3-(1-Piperidinylcarbonyl)phenol” can be represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 .

Physical And Chemical Properties Analysis

“3-(1-Piperidinylcarbonyl)phenol” is a solid compound . The storage temperature is room temperature .

科学研究应用

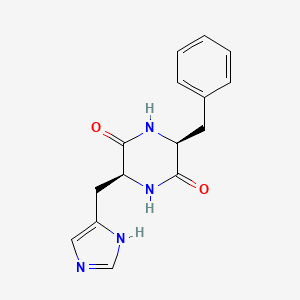

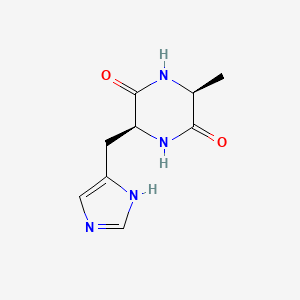

合成和表征

3-(1-哌啶基羰基)苯酚化合物作为更广泛的烷基氨基苯酚化合物类别的一部分,已经通过各种方法合成和表征。已知用于合成烷基氨基苯酚的 Petasis 反应被用于实验研究中,以合成具有相似结构的化合物。这些化合物使用傅里叶变换红外光谱 (FT-IR)、核磁共振 (NMR) 和紫外可见 (UV-Vis) 光谱进行结构分析。研究结果强调了这些化合物作为生物活性药物的潜力,因为它们具有很高的抗氧化值,表明它们在与药物发现和开发相关的科学研究中很有用。理论数据支持实验分析,利用密度泛函理论 (DFT) 和 Hartree-Fock (HF) 方法比较电子和结构特性,包括键长、键角、二面角和振动频率。这些研究还考察了化合物的分子轨道能量和静电势,为它们的反应性和与生物分子的相互作用潜力提供了宝贵的见解 (Ulaş, 2020).

生物活性和药理潜力

烷基氨基苯酚化合物,包括与 3-(1-哌啶基羰基)苯酚相似的结构,已显示出显着的生物活性。对酚醛双曼尼希碱的研究揭示了它们的细胞毒性和碳酸酐酶 (CA) 抑制剂作用。这些化合物显示出显着的细胞毒性效力和对肿瘤的选择性毒性,表明它们作为抗癌药物开发的先导分子的潜力。尽管它们对人碳酸酐酶同工型的抑制效力相对较低,但对 CA I 同工型的选择性毒性表明了一种通过分子修饰增强它们作为 CA 抑制剂的有效性的途径 (Yamali et al., 2016).

化学反应和分子相互作用

与 3-(1-哌啶基羰基)苯酚结构相关的化合物的反应性已通过对单电子氧化过程和氢原子转移反应的研究进行了探索。这些研究突出了化合物与自由基的相互作用以及它们在理解氧化应激和设计抗氧化剂疗法中的潜在应用。具体而言,在这些反应中观察到的协同质子耦合电子转移机制提供了对化合物在生物系统中的行为的见解,为探索它们在减轻氧化损伤和设计新型抗氧化剂中的作用提供了基础 (Rhile & Mayer, 2004).

作用机制

In terms of pharmacokinetics, the bioavailability of phenolic compounds is influenced by complex mechanisms of absorption, distribution, metabolism, and excretion .

Environmental factors such as hydrodynamic conditions can affect the physiological properties of bacteria that degrade phenolic compounds, thus impacting pollutant biodegradation .

安全和危害

未来方向

The development of stereoselective synthesis of multi-substituted 2-piperidinones are attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This might provide some insights into the future directions of the synthesis of similar compounds like “3-(1-Piperidinylcarbonyl)phenol”.

属性

IUPAC Name |

(3-hydroxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMGIYKRXFEBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429060 |

Source

|

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperidinylcarbonyl)phenol | |

CAS RN |

15504-60-6 |

Source

|

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)